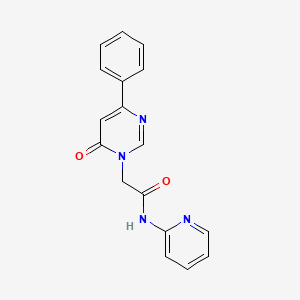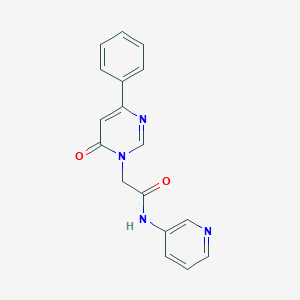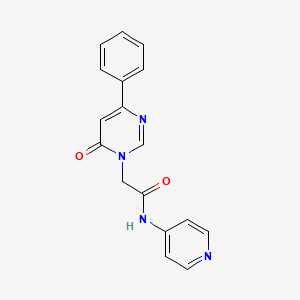
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide (OPPPA) is a pyrimidine-based drug that has been studied extensively for its potential therapeutic applications. OPPPA is a small molecule that has a variety of advantages over traditional drugs, including its low cost, low toxicity, and high efficacy. OPPPA has been studied for its potential use in treating a variety of diseases, including cancer, diabetes, and Alzheimer's disease.
科学的研究の応用
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide has been studied extensively for its potential therapeutic applications. This compound has been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In addition, this compound has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, and for its potential anti-inflammatory, anti-oxidant, and anti-apoptotic properties. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease, and for its potential neuroprotective effects.
作用機序
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide is believed to act through several mechanisms. This compound is believed to act by blocking the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. This compound is also believed to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the production of the folate cofactor. This compound is also believed to act as an antagonist of the receptor for the neurotransmitter serotonin, and as an agonist of the receptor for the neurotransmitter gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to inhibit the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. This compound has also been found to inhibit the activity of the enzyme DHFR, which is involved in the production of the folate cofactor. This compound has also been found to act as an antagonist of the receptor for the neurotransmitter serotonin, and as an agonist of the receptor for the neurotransmitter GABA.
実験室実験の利点と制限
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide has several advantages for laboratory experiments. This compound is a small molecule, which makes it easy to synthesize and use in experiments. This compound is also relatively inexpensive, and has low toxicity. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various drugs.
However, there are also some limitations for using this compound in laboratory experiments. This compound is not a very stable molecule, and can easily degrade over time. Additionally, this compound is rapidly metabolized by the body, making it difficult to study its effects in vivo.
将来の方向性
There are a variety of potential future directions for the study of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide. This compound could be studied further for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. This compound could also be studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, and for its potential anti-inflammatory, anti-oxidant, and anti-apoptotic properties. Additionally, this compound could be studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease, and for its potential neuroprotective effects. Finally, this compound could be studied further for its potential applications in drug delivery, as a potential prodrug, or as a potential drug-targeting agent.
合成法
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-4-yl)acetamide can be synthesized using a variety of methods. The most commonly used method is the Wittig reaction, which involves the reaction of a phosphonium salt with a carbonyl compound. Other methods, such as the Knoevenagel condensation, the Michael addition, and the Stetter reaction, have also been used to synthesize this compound.
特性
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-16(20-14-6-8-18-9-7-14)11-21-12-19-15(10-17(21)23)13-4-2-1-3-5-13/h1-10,12H,11H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUOTIGVVDFZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541323.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541329.png)
![3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541330.png)
![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541338.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541348.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541352.png)
![3-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541358.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6541373.png)
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6541374.png)
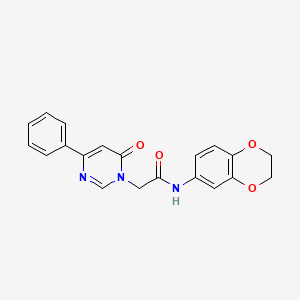
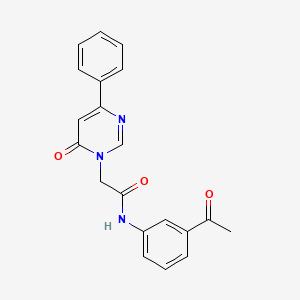
![methyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]benzoate](/img/structure/B6541388.png)
